molecular formula C5H7N3O2 B1417825 (1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime CAS No. 212254-68-7

(1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime

Cat. No. B1417825
M. Wt: 141.13 g/mol
InChI Key: MYHXUYAGTIWVIR-ZZXKWVIFSA-N
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Description

(1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime, commonly referred to as MEOX, is a synthetic compound that has been studied extensively for its potential applications in scientific research. MEOX is a heterocyclic compound containing an oxadiazole ring that has been found to have unique physical and chemical properties. It has been studied for its ability to act as a catalyst in various reactions, as well as its potential use as a bioactive agent.

Scientific Research Applications

Structural and Bioactive Significance

1,3,4-Oxadiazole derivatives, including compounds like 1E-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime, are notable for their structural uniqueness, harboring a five-membered aromatic ring. This configuration, especially with a pyridine-type nitrogen atom, facilitates effective binding with enzymes and receptors through various weak interactions. The peculiar structure has made these derivatives subjects of immense scientific interest due to their array of bioactivities, including antimicrobial, anticancer, anti-inflammatory, and more, offering immense therapeutic potential in medicinal chemistry (Verma et al., 2019).

Versatile Pharmacological Activities

The 1,3,4-oxadiazole nucleus, a crucial component of such compounds, has been identified in various drug development researches due to its wide spectrum of pharmacological activities. These activities include significant roles in anti-inflammatory, antimicrobial, antitumor, anticonvulsant, and antioxidant actions among others. The oxadiazole nucleus is particularly esteemed for its potential in creating derivatives with varied biological activities, paving the way for future drug developments with safer and more effective profiles (Bala, Kamboj, & Kumar, 2010).

Metal-Ion Sensing Applications

Beyond pharmacology, 1,3,4-oxadiazole scaffolds are also noteworthy in fields like material science and organic electronics. Their synthetic versatility, photoluminescent quantum yield, thermal and chemical stability, and coordination potential (N and O donor atoms) position these molecules as suitable candidates for metal-ion sensors. The ability of these compounds to form complexes through photo-induced electron transfer and other mechanisms offers a broad spectrum of applications in chemosensors and photoluminescent frameworks (Sharma, Om, & Sharma, 2022).

Significance in New Drug Development

The 1,3,4-oxadiazole core has established itself as a significant structural subunit in synthetic medicinal chemistry. Its incorporation in numerous compounds has been associated with a wide range of pharmacological applications including antiviral, analgesic, anti-inflammatory, and antitumor activities. The compounds containing this core have been spotlighted not only for their therapeutic potentials but also for their applications in polymers, luminescent materials, and as electron-transporting materials. This diversity underscores the importance of the 1,3,4-oxadiazole core in the development of new medicinal agents, offering prospects for the creation of more efficacious and less toxic agents (Rana, Salahuddin, & Sahu, 2020).

properties

IUPAC Name

(NE)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3(6-9)5-4(2)7-10-8-5/h9H,1-2H3/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHXUYAGTIWVIR-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NON=C1/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime
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(1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime
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(1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime
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(1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime
Reactant of Route 5
(1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime
Reactant of Route 6
(1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime

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